molecular formula C16H19FN2O5S B2920559 5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide CAS No. 1903678-49-8

5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2920559
CAS No.: 1903678-49-8
M. Wt: 370.4
InChI Key: HVLSBPRLAHCXFZ-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class It features a fluoro substituent on the benzene ring, a methoxy group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process:

  • Formation of Intermediates: : Key intermediates are prepared, including the methoxy-fluorobenzene derivative and the pyridine derivative.

  • Coupling Reaction: : A coupling reaction is conducted to link the intermediates, often utilizing palladium-catalyzed cross-coupling.

  • Sulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. Optimizations are made to enhance yield, reduce reaction time, and improve overall efficiency. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the methoxy groups, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions may target the nitro or sulfonamide groups, converting them to amines or sulfides.

  • Substitution: : Halogen atoms like fluorine can be substituted with nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst is frequently used.

  • Substitution: : Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products

The major products of these reactions include:

  • Oxidized aldehyde or carboxylic acid derivatives

  • Reduced amine or sulfide derivatives

  • Substituted products where the fluorine atom is replaced with another functional group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis. Its unique functional groups facilitate the study of reaction mechanisms and the development of new synthetic methods.

Biology

In biological research, 5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide is employed as a probe to study enzyme interactions and metabolic pathways. Its derivatives can be labeled with radioactive isotopes for imaging studies.

Medicine

Medically, the compound shows potential as a lead compound in drug discovery, particularly for developing anti-inflammatory and anticancer agents. Its structural elements allow for the design of molecules that can interact with specific biological targets.

Industry

Industrially, this compound finds use in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide involves interactions with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into binding sites, altering the activity of these proteins. Pathways involved include enzyme inhibition and signal transduction modulation, which can lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-fluoro-2-methoxybenzenesulfonamide

  • 6-methyl-2-oxopyridin-1(2H)-ethylsulfonamide

  • 5-fluoro-4-methoxybenzenesulfonamide

Uniqueness

The uniqueness of 5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide lies in its dual methoxy groups and the incorporation of both fluorine and pyridine moieties. These features confer unique chemical reactivity and biological activity, distinguishing it from other sulfonamide compounds.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O5S/c1-11-8-13(23-2)10-16(20)19(11)7-6-18-25(21,22)15-9-12(17)4-5-14(15)24-3/h4-5,8-10,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLSBPRLAHCXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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